N-[2-[(2-Hydroxyethyl)amino]ethyl]myristamide
Overview
Description
N-[2-[(2-Hydroxyethyl)amino]ethyl]myristamide is an organic compound with the molecular formula C16H33NO2. It is a derivative of myristic acid and is characterized by the presence of a hydroxyethyl group and an aminoethyl group attached to the myristamide backbone. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[2-[(2-Hydroxyethyl)amino]ethyl]myristamide can be synthesized through the reaction of myristic acid with N-[2-[(2-Hydroxyethyl)amino]ethyl]amine. The reaction typically involves the following steps:
Activation of Myristic Acid: Myristic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form an active ester intermediate.
Amidation Reaction: The active ester intermediate is then reacted with N-[2-[(2-Hydroxyethyl)amino]ethyl]amine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product separation can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-[(2-Hydroxyethyl)amino]ethyl]myristamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aminoethyl group can undergo nucleophilic substitution reactions with alkyl halides to form quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-[2-[(2-Oxoethyl)amino]ethyl]myristamide.
Reduction: Formation of N-[2-[(2-Hydroxyethyl)amino]ethyl]myristamine.
Substitution: Formation of quaternary ammonium salts.
Scientific Research Applications
N-[2-[(2-Hydroxyethyl)amino]ethyl]myristamide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a stabilizer in emulsions.
Biology: Employed in cell culture studies to enhance cell membrane permeability and facilitate the delivery of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of personal care products such as shampoos and conditioners for its emulsifying properties.
Mechanism of Action
The mechanism of action of N-[2-[(2-Hydroxyethyl)amino]ethyl]myristamide involves its interaction with cell membranes. The hydroxyethyl and aminoethyl groups enhance its solubility in both aqueous and lipid environments, allowing it to integrate into lipid bilayers. This integration can disrupt membrane integrity, increasing permeability and facilitating the transport of molecules across the membrane.
Comparison with Similar Compounds
Similar Compounds
N-[2-[(2-Hydroxyethyl)amino]ethyl]stearamide: Similar structure but with a longer carbon chain (stearic acid derivative).
N-[2-[(2-Hydroxyethyl)amino]ethyl]palmitamide: Similar structure but derived from palmitic acid.
N-[2-[(2-Hydroxyethyl)amino]ethyl]lauramide: Similar structure but derived from lauric acid.
Uniqueness
N-[2-[(2-Hydroxyethyl)amino]ethyl]myristamide is unique due to its specific carbon chain length, which provides a balance between hydrophilicity and lipophilicity. This balance makes it particularly effective as a surfactant and emulsifier in various applications.
Properties
IUPAC Name |
N-[2-(2-hydroxyethylamino)ethyl]tetradecanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-18(22)20-15-14-19-16-17-21/h19,21H,2-17H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVTUBMIUWNDMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCCNCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7068897 | |
Record name | Tetradecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7068897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53989-67-6 | |
Record name | N-[2-[(2-Hydroxyethyl)amino]ethyl]tetradecanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53989-67-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetradecanamide, N-(2-((2-hydroxyethyl)amino)ethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053989676 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetradecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetradecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7068897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[2-[(2-hydroxyethyl)amino]ethyl]myristamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.533 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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